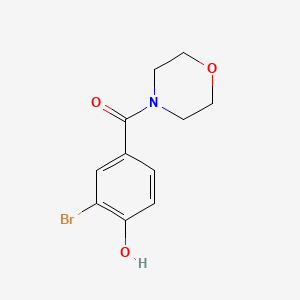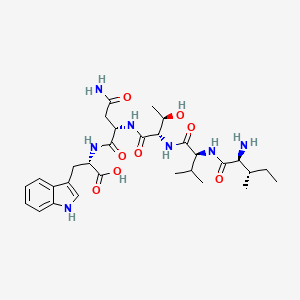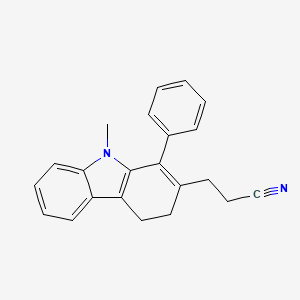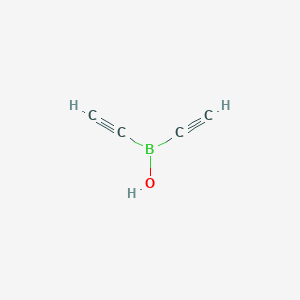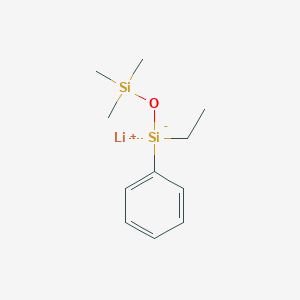
Lithium;ethyl-phenyl-trimethylsilyloxysilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C11H19LiOSi2 . It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and ability to act as a nucleophile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;ethyl-phenyl-trimethylsilyloxysilanide can be synthesized through the reaction of lithium with ethyl-phenyl-trimethylsilyloxysilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions .
Major Products
The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and various organosilicon compounds .
Aplicaciones Científicas De Investigación
Lithium;ethyl-phenyl-trimethylsilyloxysilanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential in drug synthesis and development.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of lithium;ethyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a nucleophile. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Phenyllithium: Another organolithium compound used in organic synthesis.
Lithium diisopropylamide (LDA): A strong base used in deprotonation reactions.
n-Butyllithium: A widely used organolithium reagent for various synthetic applications
Uniqueness
Lithium;ethyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable bonds with silicon atoms makes it particularly useful in the synthesis of organosilicon compounds .
Propiedades
Número CAS |
823207-25-6 |
|---|---|
Fórmula molecular |
C11H19LiOSi2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
lithium;ethyl-phenyl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C11H19OSi2.Li/c1-5-13(12-14(2,3)4)11-9-7-6-8-10-11;/h6-10H,5H2,1-4H3;/q-1;+1 |
Clave InChI |
CZHLKOXZAHWRRT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
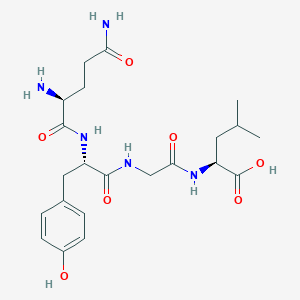
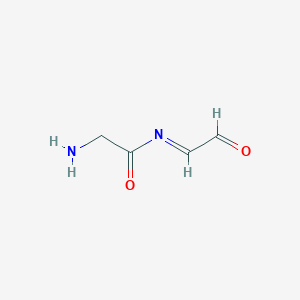
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
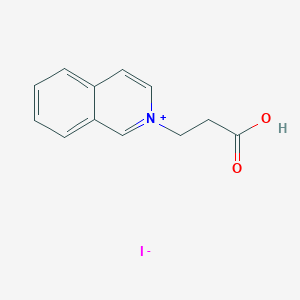

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
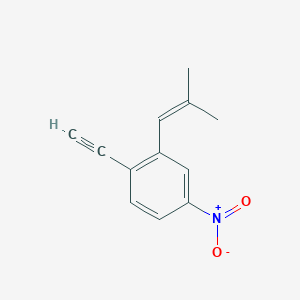
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
